molecular formula C22H20FN3O3 B2704977 1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-27-8

1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2704977
CAS No.: 1105212-27-8
M. Wt: 393.418
InChI Key: FEOKSEFCLMHNNH-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 4-fluorobenzyl group at position 1 and a 3-phenylpropanoyl substituent on the hydrazide moiety.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOKSEFCLMHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Features

Parameter Target Compound Ligand 1 Ligand 2
Core Structure Dihydropyridine-carbohydrazide Dihydropyridine-carbohydrazide Dihydropyridine-carbohydrazide
Substituents 4-Fluorobenzyl, 3-phenylpropanoyl 2,3,4-Trimethoxybenzylidene 4-Bromophenyl-ethylidene
Key Functional Groups Fluorine (electron-withdrawing) Methoxy (electron-donating) Bromine (electron-withdrawing)
Dihedral Angles Not reported -5.96° (C12-N14-N15-C17) -177.67° (C12-N14-N15-C17)
Bond Lengths (C=O) Not reported ~1.22 Å ~1.22 Å
Aromatic Ring Geometry Not reported R1/R3 angles: 118°–123° R1/R3 angles: 118°–123°

Structural Insights :

  • Planarity: Ligand 1’s near-planar dihedral angle (-5.96°) contrasts with Ligand 2’s non-planar conformation (-177.67°), suggesting divergent binding modes with target proteins .
  • Substituent Effects : The 4-fluorobenzyl group in the target compound may offer a balance between electronegativity and steric bulk compared to Ligand 1’s methoxy groups (enhanced solubility) and Ligand 2’s bromine (increased hydrophobicity) .

Key Findings :

  • Ligand 2’s stronger binding affinity (-7.3 kcal/mol vs. -7.1 kcal/mol for Ligand 1) correlates with its 4-bromophenyl group, which may form stronger hydrophobic interactions in the enzyme’s active site .
  • The target compound’s 3-phenylpropanoyl chain could mimic Ligand 1’s trimethoxybenzylidene in enhancing π-π stacking or hydrogen bonding, though fluorine’s smaller size might reduce steric hindrance .

Computational and Experimental Methodologies

  • Molecular Docking : AutoDock Vina and Gaussian 09W were used to predict binding modes and optimize geometries, ensuring accuracy in affinity calculations .
  • Spectroscopic Characterization : NMR and FT-IR confirmed the structures of Ligands 1 and 2, with computational validation of bond lengths and angles .

Implications for Drug Development

  • Substituent Optimization : The target compound’s 4-fluorobenzyl group could be modified with electron-donating groups (e.g., methoxy) to improve solubility or with bulkier halogens (e.g., bromine) for enhanced target engagement.
  • Conformational Flexibility: Non-planar derivatives (like Ligand 2) may better accommodate sterically constrained binding pockets, suggesting a strategy for optimizing the target compound’s propanoyl chain .

Q & A

Q. What statistical methods are critical for analyzing dose-response relationships?

  • Methodological Answer : Use non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and p-values <0.05 as significant .

Q. How can crystallography data resolve ambiguities in molecular conformation?

  • Methodological Answer : X-ray crystallography at 1.8 Å resolution confirms the dihydropyridine ring’s planar geometry and hydrazide torsion angles. Compare with DFT-optimized structures (B3LYP/6-31G*) to validate computational models .

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